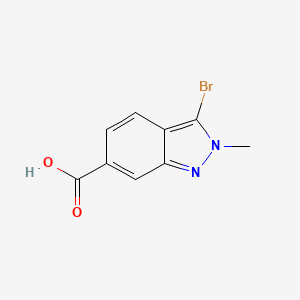

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Description

Properties

CAS No. |

1638761-43-9 |

|---|---|

Molecular Formula |

C9H7BrN2O2 |

Molecular Weight |

255.07 g/mol |

IUPAC Name |

3-bromo-2-methylindazole-6-carboxylic acid |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-8(10)6-3-2-5(9(13)14)4-7(6)11-12/h2-4H,1H3,(H,13,14) |

InChI Key |

WQVBEUHSEJGFHE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid typically involves the bromination of 2-methylindazole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of the indazole ring. The resulting 3-bromo-2-methylindazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.

Major Products Formed

Substitution Reactions: Yield substituted indazole derivatives.

Oxidation and Reduction Reactions: Produce N-oxides or amines.

Coupling Reactions: Result in biaryl compounds.

Scientific Research Applications

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Chemical Biology: Serves as a probe for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins, nucleic acids, or other biomolecules, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid with structurally related indazole derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Positional Isomers

- 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (): This isomer swaps the bromine and carboxylic acid positions. It has identical molecular weight and formula but distinct electronic properties. Its IR spectrum would show characteristic C=O stretching near 1745–1771 cm⁻¹ (observed in chromene analogs) .

- 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (): Here, the methyl group resides on the N-1 nitrogen instead of N-2.

Functional Group Variations

Methyl 3-bromo-2H-indazole-6-carboxylate ():

The ester derivative lacks the free carboxylic acid, reducing water solubility but enhancing lipophilicity (logP). Esters are typically hydrolyzed to acids under basic conditions, making them prodrug candidates .2-(6-Bromo-1H-indazol-3-yl)acetic acid ():

This compound features an acetic acid side chain instead of a directly attached carboxylic acid. The extended chain increases molecular flexibility, which could influence binding to target proteins but may reduce metabolic stability .6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride ():

The sulfonyl chloride group introduces high reactivity toward nucleophiles (e.g., amines), enabling facile derivatization. This contrasts with the carboxylic acid’s propensity for salt formation or amide coupling .

Physicochemical and Spectral Properties

Melting points and IR data from chromene-based carboxylic acids () suggest that indazole analogs with carboxylic acid groups likely exhibit melting points >160°C due to hydrogen bonding. Key IR bands include:

- C=O stretching : 1745–1771 cm⁻¹ (carboxylic acid/ester)

- O-H stretching : 2807–3419 cm⁻¹ (carboxylic acid)

Tabulated Comparison

Biological Activity

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 269.095 g/mol. Its structure features a bromine atom at the third position, a methyl group at the second position, and a carboxylic acid group at the sixth position of the indazole ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for further exploration in antimicrobial drug development.

- Anti-inflammatory Effects : Studies suggest that it may interact with specific enzymes involved in inflammatory processes, potentially leading to therapeutic applications in treating inflammatory diseases .

- Antitumor Activity : Preliminary investigations have indicated that derivatives of indazole compounds can exhibit cytotoxic effects against cancer cell lines. The specific mechanisms are still under investigation, but they may involve inhibition of key enzymes related to tumor progression .

Synthesis

The synthesis of this compound typically involves several multi-step reactions. These can include nucleophilic substitution reactions and hydrolysis processes that yield the desired carboxylic acid derivative from ester precursors .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that this compound could inhibit cell proliferation at varying concentrations. The IC50 values varied depending on the cell line tested, suggesting selective cytotoxicity .

- Mechanistic Insights : Research has indicated that this compound might interact with specific biological targets such as kinases involved in cancer progression and inflammatory responses. These interactions could lead to alterations in cellular signaling pathways, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 6-bromo-1H-indazole-3-carboxylate | 1434142-10-5 | Different positioning of functional groups |

| Methyl 6-methoxy-1H-indazole-3-carboxylate | Not listed | Contains a methoxy group instead of bromine |

| Methyl 1H-indazole-3-carboxylate | Not listed | Lacks bromine substitution; simpler structure |

The distinct arrangement of functional groups in this compound contributes to its unique reactivity and biological activity compared to other indazole derivatives.

Q & A

Basic: What synthetic strategies are employed to prepare 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid, and how can reaction parameters be optimized for higher yields?

A common approach involves functionalizing indazole scaffolds via bromination and carboxylation. For example, methyl ester intermediates (e.g., methyl 5-bromo-1H-indazole-6-carboxylate ) are synthesized first, followed by hydrolysis to yield the carboxylic acid. Optimization includes adjusting temperature, catalyst loading (e.g., palladium catalysts for cross-coupling), and solvent polarity. Refluxing in polar aprotic solvents like DMF or DMSO may improve intermediate stability .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

- Spectroscopy : H/C NMR confirms substituent positions and indazole ring integrity.

- Chromatography : HPLC (≥95% purity thresholds ) ensures purity, while LC-MS verifies molecular weight.

- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.063 ) resolve bond angles and dihedral arrangements.

- Elemental analysis : Validates empirical formulas (e.g., CHBrNO ).

Advanced: How does the bromine substituent influence reactivity in transition-metal-catalyzed reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling C–C or C–N bond formation. Its electronegativity stabilizes transition states in palladium-catalyzed reactions, as seen in similar indazole derivatives used as pharmaceutical intermediates . Competitor halogens (e.g., Cl) may reduce coupling efficiency due to weaker oxidative addition kinetics.

Advanced: What crystallographic methodologies are recommended for resolving its solid-state structure, and how do intermolecular interactions affect stability?

Single-crystal X-ray diffraction with SHELXL refinement (R factor < 0.1 ) is standard. Key interactions include:

- Hydrogen bonding : O–H⋯O and N–H⋯O networks form inversion dimers, enhancing thermal stability .

- π-π stacking : Aromatic indazole rings contribute to dense packing, as observed in related brominated chromene-carboxylic acids .

Advanced: How can solvent selection address solubility challenges during recrystallization?

Dimethylformamide (DMF) is effective for disolvate formation, as demonstrated in 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate . Mixed solvents (e.g., DCM/hexane) can reduce polarity gradients. Solubility parameters (Hansen or Hildebrand) should guide solvent choice to balance solute-solvent interactions.

Advanced: What stability considerations are critical under varying pH and temperature conditions?

- Acidic/alkaline conditions : The carboxylic acid group may undergo esterification or decarboxylation.

- Thermal stability : Decomposition above 200°C is typical; TGA-DSC analysis is recommended.

- Light sensitivity : Brominated aromatics are prone to photodegradation; storage in amber vials under inert atmosphere is advised .

Advanced: How is this compound utilized as a building block in medicinal chemistry research?

It serves as a precursor for kinase inhibitors or protease modulators. For example, indazole-6-carboxylic acid derivatives are intermediates in synthesizing bioactive molecules like AZD6244 (a MEK inhibitor ). The methyl and bromine groups provide steric and electronic diversity for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.